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molecular formula C5H8N6O B8295959 3,3-Bis(azidomethyl)oxetane CAS No. 17607-20-4

3,3-Bis(azidomethyl)oxetane

Cat. No. B8295959
M. Wt: 168.16 g/mol
InChI Key: GOPVUFFWLXPUBM-UHFFFAOYSA-N
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Patent
US04730069

Procedure details

0.1 mole of compound 9 was dissolved in 100 ml of dry dioxane. 0.15 Mole of potassium tert.-butylate was added, with exclusion of moisture. After the reaction mixture had been stirred at 60° C. for 3 hours, it was concentrated. The residue was taken up in 400 ml of ether and the mixture was washed twice with 5% strength (weight: volume) aqueous NaCl solution. The organic phase was dried and concentrated in vacuo. The uniform product was further purified by column chromatography (eluting agent: chloroform/ethyl acetate 5:1).
Name
compound 9
Quantity
0.1 mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
potassium tert.-butylate
Quantity
0.15 mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
O[CH2:2][C:3]([CH2:12][O:13]S(C1C=CC(C)=CC=1)(=O)=O)([CH2:8][N:9]=[N+:10]=[N-:11])[CH2:4][N:5]=[N+:6]=[N-:7]>O1CCOCC1>[N:9]([CH2:8][C:3]1([CH2:4][N:5]=[N+:6]=[N-:7])[CH2:2][O:13][CH2:12]1)=[N+:10]=[N-:11]

Inputs

Step One
Name
compound 9
Quantity
0.1 mol
Type
reactant
Smiles
OCC(CN=[N+]=[N-])(CN=[N+]=[N-])COS(=O)(=O)C1=CC=C(C=C1)C
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
potassium tert.-butylate
Quantity
0.15 mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
After the reaction mixture had been stirred at 60° C. for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
it was concentrated
WASH
Type
WASH
Details
the mixture was washed twice with 5% strength (weight: volume) aqueous NaCl solution
CUSTOM
Type
CUSTOM
Details
The organic phase was dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The uniform product was further purified by column chromatography (eluting agent: chloroform/ethyl acetate 5:1)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
N(=[N+]=[N-])CC1(COC1)CN=[N+]=[N-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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